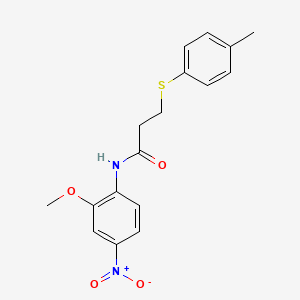

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide

Description

N-(2-Methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is a synthetic propanamide derivative characterized by a methoxy-nitro-substituted aromatic ring and a p-tolylthio (methylphenylthio) side chain. The nitro group at the 4-position of the phenyl ring confers strong electron-withdrawing properties, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEQCLICBMVBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Thioether Formation: Introduction of the thioether linkage.

Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiol compounds for thioether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Substitution: The methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Possible applications in drug development for its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group, for example, can participate in redox reactions, while the thioether linkage can influence the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide with key analogs based on substituents, synthesis, and biological activities:

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with electron-donating groups like methoxy (e.g., compound 6) or methyl (p-tolylthio). In contrast, methoxy groups (as in compound 6) may increase solubility via hydrogen bonding while reducing metabolic stability due to demethylation pathways .

Sulfur-Containing Moieties :

- The p-tolylthio group shares similarities with 4-methoxybenzenethio (compound 10 ) but differs in hydrophobicity. The methyl group in p-tolylthio may enhance lipid solubility compared to methoxybenzenethio .

- Thiazole and benzothiazole groups (compounds 5 , 6 ) introduce heterocyclic rigidity, which can improve target specificity but may reduce synthetic accessibility .

Biological Activity Trends :

- Propanamides with nitro groups (e.g., nitroimidazole in 4NPBTA ) show applications in imaging or redox-sensitive therapies, suggesting the target compound’s nitro group could enable similar uses .

- Pyrazole and triazole derivatives (e.g., compound 6 ) demonstrated neuroprotective effects in SH-SY5Y cells, implying that the target compound’s methoxy-nitro-phenyl group might modulate neuronal activity if tested .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is , and its structural formula includes a methoxy group, a nitro group, and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₄S |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the thioether linkage may influence binding affinity to proteins or enzymes. These interactions can lead to diverse biochemical effects, including enzyme inhibition or modulation of signaling pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against Gram-positive bacteria due to its ability to disrupt bacterial cell walls.

- Antitumor Activity : Some analogs of this compound have shown potential in inhibiting tumor cell lines. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells by activating specific pathways.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This could provide a basis for developing new therapeutic agents targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of nitrophenyl compounds against common bacterial strains. Results indicated that compounds with similar functional groups exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.49 to 5.95 µM against Gram-positive bacteria, suggesting potential applications in treating infections.

Study 2: Antitumor Properties

Research on related thioether compounds revealed significant cytotoxic effects on MCF7 (breast cancer) and HL60 (leukemia) cell lines, with IC50 values indicating effective dose ranges for inducing apoptosis. This suggests that this compound may possess similar antitumor properties.

Study 3: Enzyme Interaction

A comparative analysis was conducted on enzyme inhibition by various nitro-substituted compounds. The findings highlighted that the introduction of a thioether moiety could enhance binding affinity to target enzymes, potentially leading to more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar propanamides often involves multi-step reactions. For example:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce methoxy/nitro groups on aromatic rings .

- Step 2 : Thioether formation via nucleophilic substitution (e.g., using p-tolylthiol and a base like DIPEA) .

- Step 3 : Condensation of intermediates with propanamide backbones using activating agents (e.g., DCC or EDC·HCl) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle validation .

- Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group stretching at ~1520 cm⁻¹ in FTIR) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the thioether group .

- Degradation Pathways : Monitor for nitro group reduction (e.g., to amine under acidic conditions) or thioether oxidation (e.g., to sulfone with H₂O₂) via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the p-tolylthio and nitro substituents?

- Approach : Synthesize analogs with substituent variations (e.g., replacing p-tolylthio with pyridinylthio or altering nitro positioning).

- Assays :

- Receptor binding : Use radiolabeled ligands (e.g., ³H/¹⁴C) to assess affinity for targets like GPR183 or PARP1, as seen in related propanamides .

- Functional assays : Measure inhibition of enzymes (e.g., IC₅₀ determination via fluorescence-based PARP activity assays) .

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

- Challenges : Poor crystal growth due to nitro group hydrophobicity or thioether flexibility.

- Solutions :

- Crystallization optimization : Use solvent vapor diffusion with polar/non-polar mixtures (e.g., DMSO/hexane) .

- Data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals or high-resolution synchrotron data for weak reflections .

Q. How should contradictory data (e.g., conflicting bioactivity or spectral results) be resolved?

- Troubleshooting :

- Replicate experiments : Ensure synthetic reproducibility (e.g., trace metal contamination in thioether formation) .

- Advanced analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or LC-MS/MS to identify impurities .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies can elucidate the reactivity of the methoxy-nitro-phenyl moiety in functionalization reactions?

- Experimental Design :

- Electrophilic substitution : Test nitration/sulfonation under controlled conditions (e.g., H₂SO₄/HNO₃ at 0°C) .

- Protection/deprotection : Temporarily mask the nitro group (e.g., using Boc protection) to direct regioselectivity .

Q. How can this compound be evaluated for selective inhibition in kinase or receptor studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.